molecular formula C10H19NO4 B12602288 {2-[Di(propan-2-yl)amino]-2-oxoethoxy}acetic acid CAS No. 872680-55-2

{2-[Di(propan-2-yl)amino]-2-oxoethoxy}acetic acid

Cat. No.: B12602288
CAS No.: 872680-55-2
M. Wt: 217.26 g/mol
InChI Key: BQPCCKVWWWFHNJ-UHFFFAOYSA-N
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Description

{2-[Di(propan-2-yl)amino]-2-oxoethoxy}acetic acid is a chemical compound with a complex structure that includes both amino and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[Di(propan-2-yl)amino]-2-oxoethoxy}acetic acid typically involves the reaction of diisopropylamine with ethyl chloroacetate, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the hydrolysis process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

{2-[Di(propan-2-yl)amino]-2-oxoethoxy}acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, {2-[Di(propan-2-yl)amino]-2-oxoethoxy}acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it a valuable tool for understanding biological processes at the molecular level.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of {2-[Di(propan-2-yl)amino]-2-oxoethoxy}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diisopropylethylamine: A tertiary amine with similar structural features but different reactivity and applications.

    VX nerve agent: A highly toxic compound with a similar amino group but vastly different uses and safety profiles.

Uniqueness

{2-[Di(propan-2-yl)amino]-2-oxoethoxy}acetic acid is unique due to its combination of amino and carboxylic acid functional groups, which confer distinct reactivity and versatility. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

872680-55-2

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

2-[2-[di(propan-2-yl)amino]-2-oxoethoxy]acetic acid

InChI

InChI=1S/C10H19NO4/c1-7(2)11(8(3)4)9(12)5-15-6-10(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)

InChI Key

BQPCCKVWWWFHNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)COCC(=O)O

Origin of Product

United States

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